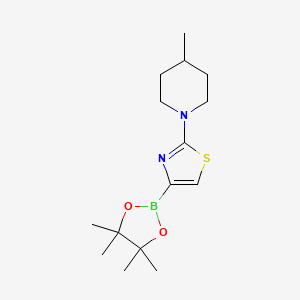

2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pinacol boronic esters, such as “2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester”, are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .

Synthesis Analysis

The synthesis of pinacol boronic esters involves various borylation approaches that have been developed over the years . Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical transformations, where the valuable boron moiety remains in the product . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . They are also used in the Suzuki–Miyaura coupling reaction .Scientific Research Applications

Improved Synthesis Techniques

- Improved Synthesis of Boronic Acid Pinacol Esters : Research has shown improved methods for synthesizing boronic acid pinacol esters. For instance, an improved synthesis technique involving the isolation of lithium hydroxy ate complex has been developed, which is useful in Suzuki couplings. This method enhances the yield and stability of the products (Mullens, 2009).

Synthesis and Reactivity

- Synthesis of 2-(Dialkoxyboryl)-1,3-Butadiene : The synthesis of pinacol esters of boronic acids, like the one , has applications in reactions like Diels-Alder to produce functionalized cyclic 1-alkenylboronates (Kamabuchi, Miyaura, & Suzuki, 1993).

- Rapid Synthesis Using Microwave-Assisted Methods : The use of microwave-assisted one-pot cyclization/Suzuki coupling approaches for the rapid synthesis of various compounds, highlighting the versatility of boronic acid pinacol esters (Dimauro & Kennedy, 2007).

Analytical Challenges and Solutions

- Analyzing Highly Reactive Pinacolboronate Esters : Pinacolboronate esters pose unique analytical challenges due to their hydrolysis. Innovative methods have been developed to stabilize and adequately solubilize these compounds for purity analysis (Zhong et al., 2012).

Applications in Organic Synthesis

- Desulfitative C–C Cross Coupling : Palladium-catalyzed and copper-mediated desulfitative C–C cross-coupling reactions have been demonstrated with boronic acid pinacol esters to afford fused thiazoles, which are useful in organic synthesis (Rajaguru et al., 2015).

Other Research Applications

- Metal- and Additive-Free Photoinduced Borylation : The development of metal- and additive-free methods for the synthesis of boronic acids and esters from haloarenes, which is relevant for applications in synthetic organic chemistry and drug discovery (Mfuh et al., 2017).

- Modification of Electronic and Geometrical Structures : Studies on the effects of boryl substituents on the electronic and geometrical structures of organic compounds, which is important for applications in electronic and photonic devices (Modelli & Jones, 2011).

Mechanism of Action

The Suzuki–Miyaura coupling reaction, which uses pinacol boronic esters, involves the transmetalation of formally nucleophilic organic groups from boron to palladium . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Safety and Hazards

While specific safety and hazard information for “2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester” was not found, it’s important to note that safety precautions should always be taken when handling chemical substances. For example, phenylboronic acid pinacol ester, a similar compound, has been classified as having acute toxicity when ingested, and can cause skin and eye irritation .

properties

IUPAC Name |

2-(4-methylpiperidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BN2O2S/c1-11-6-8-18(9-7-11)13-17-12(10-21-13)16-19-14(2,3)15(4,5)20-16/h10-11H,6-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJRWENMIHPXGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCC(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2590297.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2590299.png)

![Ethyl 8-syn-(1S,5R)-3-oxobicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2590302.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2590303.png)

![{2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2590308.png)

![1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2590316.png)